3,5-diaminopiridina

Descripción general

Descripción

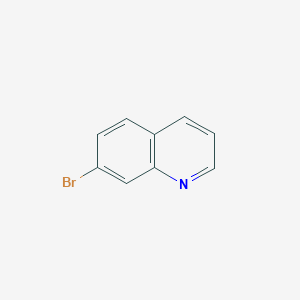

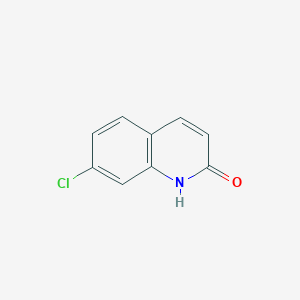

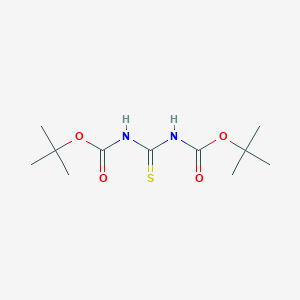

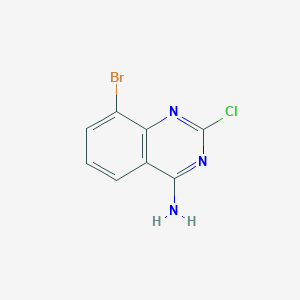

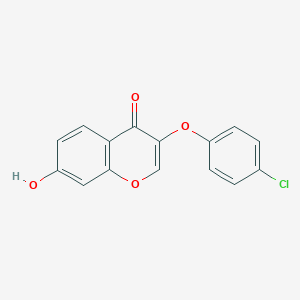

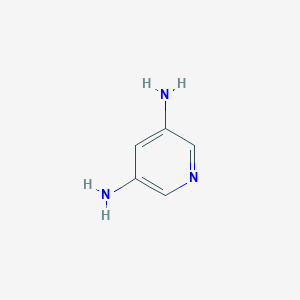

pyridine-3,5-diamine is an organic compound with the chemical formula C5H7N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 5th positions of the pyridine ring. This compound appears as a colorless crystalline solid and is known for its solubility in water, alcohol, and ether .

Aplicaciones Científicas De Investigación

pyridine-3,5-diamine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 3,5-Diaminopyridine is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.

Mode of Action

3,5-Diaminopyridine works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine, a neurotransmitter that stimulates muscle contraction at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by 3,5-Diaminopyridine involves the neurotransmission process . By blocking potassium channels and prolonging the action potential, there is an increased influx of calcium ions. This influx triggers the release of more acetylcholine into the synaptic cleft, enhancing neurotransmission .

Result of Action

The increased release of acetylcholine resulting from the action of 3,5-Diaminopyridine leads to enhanced muscle stimulation . This can be particularly beneficial in conditions where muscle stimulation is compromised, such as in Lambert-Eaton myasthenic syndrome (LEMS).

Análisis Bioquímico

Biochemical Properties

Pyridine-3,5-diamine is known to undergo Schiff base condensation reactions, resulting in products that behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .

Molecular Mechanism

Related compounds like 3,4-DAP are known to block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This leads to enhanced exocytosis of acetylcholine-containing vesicles and enhanced impulse transmission at central and peripheral synapses .

Temporal Effects in Laboratory Settings

Studies on related compounds like 3,4-DAP have shown that its effects on muscle strength score and compound muscle action potential amplitude can be significant, suggesting that Pyridine-3,5-diamine may have similar temporal effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Pyridine-3,5-diamine in animal models. Studies on related compounds like 3,4-DAP have shown that its effects can be dose-dependent .

Metabolic Pathways

Related compounds like 3,4-DAP are metabolized primarily through acetylation to 3-N-acetylamifampridine .

Transport and Distribution

Related compounds like 3,4-DAP are known to be quickly and almost completely absorbed from the gut .

Subcellular Localization

The localization of a protein or compound can provide valuable insights into its function and the environments in which it operates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: pyridine-3,5-diamine can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the oxidation of 3,5-dimethylpyridine to form 3,5-pyridinedicarboxylic acid, followed by acyl chlorination to obtain 3,5-pyridinedicarbonyl chloride. This intermediate then undergoes ammoniation to form 3,5-pyridinedimethylformamide, which is subsequently subjected to Hofmann degradation to yield 3,5-diaminopyridine .

Industrial Production Methods: Industrial production of 3,5-diaminopyridine typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of solid manganese dioxide as an oxidizing agent is preferred due to its recyclability and environmental friendliness .

Análisis De Reacciones Químicas

Types of Reactions: pyridine-3,5-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions typically yield aminopyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases in the presence of suitable electrophiles.

Major Products:

Oxidation: Nitro derivatives of pyridine.

Reduction: Aminopyridine derivatives.

Substitution: Various substituted pyridine compounds.

Comparación Con Compuestos Similares

3,4-Diaminopyridine: Known for its use in treating Lambert-Eaton myasthenic syndrome.

2,3-Diaminopyridine: Used in the synthesis of imidazopyridine derivatives with various biological activities

Uniqueness: pyridine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its role in enhancing neurotransmitter release make it particularly valuable in both research and therapeutic contexts .

Propiedades

IUPAC Name |

pyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYXFACYSGVHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195766 | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-78-9 | |

| Record name | 3,5-Pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.